molecular formula C14H23N B13303201 [(2,3-Dimethylphenyl)methyl](pentan-3-yl)amine

[(2,3-Dimethylphenyl)methyl](pentan-3-yl)amine

Cat. No.: B13303201
M. Wt: 205.34 g/mol
InChI Key: GPFAVRSYLOQBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is a derivative of amine, characterized by the presence of a dimethylphenyl group and a pentan-3-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the reaction of 2,3-dimethylbenzyl chloride with pentan-3-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of (2,3-Dimethylphenyl)methylamine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the reduced amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Reduced amine.

    Substitution: Various substituted derivatives depending on the halogenated compound used.

Scientific Research Applications

(2,3-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethylphenyl)methylamine
  • (3,4-Dimethylphenyl)methylamine
  • (2,4-Dimethylphenyl)(phenyl)methylamine

Uniqueness

(2,3-Dimethylphenyl)methylamine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with molecular targets. This distinct structure may confer unique properties compared to its analogs, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]pentan-3-amine

InChI

InChI=1S/C14H23N/c1-5-14(6-2)15-10-13-9-7-8-11(3)12(13)4/h7-9,14-15H,5-6,10H2,1-4H3

InChI Key

GPFAVRSYLOQBQX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=CC=CC(=C1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.